molecular formula C19H16BrNO3 B214606 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one

1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one

Cat. No. B214606
M. Wt: 386.2 g/mol
InChI Key: VEVPQYNODQMPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one, also known as ABPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ABPI is a synthetic compound that was first synthesized in 2006 by researchers at the University of Oxford. Since then, ABPI has been the subject of numerous studies and has shown promise in a variety of research applications.

Mechanism of Action

The mechanism of action of 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of GSK-3, 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one in lab experiments include its synthetic nature, which allows for precise control over the chemical structure of the compound. 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is also relatively stable and can be easily purified, making it a useful tool for researchers. However, the synthesis of 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is a complex process that requires specialized knowledge and equipment, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for research on 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one. One area of research is the development of more efficient and cost-effective synthesis methods for 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one. Another area of research is the identification of additional targets for 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one and the development of more potent analogs. Finally, research on the pharmacokinetics and pharmacodynamics of 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is needed to fully understand its potential for therapeutic use.
Conclusion
In conclusion, 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one, or 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one, is a synthetic compound that has shown promise in a variety of scientific research applications. Its potential applications in the treatment of cancer, inflammation, and neurological disorders make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential for therapeutic use.

Synthesis Methods

The synthesis of 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one involves several steps, including the condensation of a 3-oxindole with an aldehyde, followed by a bromination reaction and subsequent reduction. The final product is obtained through a series of purification steps. The synthesis of 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. One of the most promising areas of research for 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is in the treatment of cancer. Studies have shown that 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

Product Name

1-Allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one

InChI

InChI=1S/C19H16BrNO3/c1-2-10-21-16-9-8-14(20)11-15(16)19(24,18(21)23)12-17(22)13-6-4-3-5-7-13/h2-9,11,24H,1,10,12H2

InChI Key

VEVPQYNODQMPCH-UHFFFAOYSA-N

SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.